molecular formula C7H11N B2666272 (1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene CAS No. 27062-88-0

(1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene

Cat. No.: B2666272
CAS No.: 27062-88-0
M. Wt: 109.172
InChI Key: OJPKZBPCCLLSBH-RNFRBKRXSA-N
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Description

(1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene (CAS Number: 27062-88-0) is a versatile azabicyclic compound of significant interest in advanced organic synthesis and medicinal chemistry research. With the molecular formula C7H11N and a molecular weight of 109.17 g/mol, this scaffold is a key structural motif in the development of biologically active molecules . The azabicyclo[4.2.0]octane system is a core structural element found in several important classes of antibiotics, most notably in various cephalosporins . For instance, this framework is present in the molecular structures of the first-generation cephalosporin antibiotic cefradine and the veterinary antibiotic cefalonium . As a chiral building block, this compound serves as a valuable precursor for the synthesis of more complex, functionally diverse nitrogen-containing heterocycles . Its rigid bicyclic structure is exploited in method development, including catalytic [2+2] cycloaddition reactions, to create novel chemical entities with potential pharmacological activity . Researchers utilize this compound to develop new synthetic methodologies and to explore structure-activity relationships in drug discovery programs. This product is intended for research purposes and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,6R)-7-azabicyclo[4.2.0]oct-3-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-4-7-6(3-1)5-8-7/h1-2,6-8H,3-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPKZBPCCLLSBH-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]2[C@H]1CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1r,6r 7 Azabicyclo 4.2.0 Oct 3 Ene and Analogues

Retrosynthetic Disconnections Towards the Azabicyclo[4.2.0]octene Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by breaking them down into simpler, commercially available precursors. For the (1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene core, two primary disconnection strategies emerge, focusing on the formation of the strained four-membered cyclobutane (B1203170) ring or the manipulation of a pre-existing bridged system.

A highly convergent and widely employed approach involves the annulation (fusion) of a four-membered ring onto a pre-existing nitrogen-containing heterocycle. This strategy retrosynthetically cleaves the C1-C6 and C7-C8 bonds or the C1-C8 and C6-C7 bonds of the target molecule. The most common forward reaction corresponding to this disconnection is the [2+2] cycloaddition. baranlab.org

This approach typically involves the reaction between a four-atom component (a diene, often embedded within a nitrogen heterocycle like a 1,2-dihydropyridine) and a two-atom component (an alkene or alkyne). Key variations include:

Photochemical [2+2] Cycloaddition: Irradiation of a conjugated system, such as an enone or a diene, can promote it to an excited state that undergoes cycloaddition with an olefin. baranlab.org This method has been successfully used to construct 3-azabicyclo[4.2.0]octan-4-one derivatives. nih.gov

Thermal [2+2] Cycloaddition: Allenes are particularly suited for thermal intramolecular [2+2] cycloadditions to form bicyclo[4.2.0]octene systems. acs.org

Transition-Metal-Catalyzed [2+2] Cycloaddition: Catalysts based on metals like ruthenium, palladium, or cobalt can facilitate cycloadditions under milder conditions and with greater control over regioselectivity and stereoselectivity. researchgate.netorganic-chemistry.org

A representative retrosynthetic disconnection based on a [2+2] cycloaddition is shown below, envisioning a 1,2-dihydropyridine derivative as the precursor to the six-membered ring.

Retrosynthetic disconnection via [2+2] cycloaddition.
Figure 1: Retrosynthetic disconnection of the azabicyclo[4.2.0]octene core via a [2+2] cycloaddition pathway.

A conceptually distinct retrosynthetic strategy involves the rearrangement of a bridged bicyclic precursor. For instance, a 7-azabicyclo[2.2.2]octene derivative could potentially be transformed into the target 7-azabicyclo[4.2.0]octene system through a ring-contraction or bond-migration process. This approach disconnects the C1-C6 bond, revealing a bridged cyclohexene (B86901) amine precursor.

While less common for this specific target, such rearrangements are a powerful tool in complex molecule synthesis. The forward reaction might involve, for example, a Favorskii-type rearrangement of an α-halo ketone derivative of a bicyclo[2.2.2]octane system or a photochemical rearrangement. The primary challenge in this approach lies in establishing the correct stereochemistry in the bridged precursor and controlling the regioselectivity of the rearrangement.

Retrosynthetic disconnection via bridged precursor.
Figure 2: Retrosynthetic disconnection of the azabicyclo[4.2.0]octene core via a bridged cyclohexene precursor.

Key Reaction Pathways Utilized in Azabicyclo[4.2.0]octene Synthesis

Several key reaction pathways have proven to be particularly effective in the construction of the azabicyclo[4.2.0]octene ring system. These methods offer different approaches to the formation of the fused four- and six-membered rings, each with its own advantages and limitations.

Photochemical and Thermal [2+2] Cycloaddition Reactions

Photochemical and thermal [2+2] cycloaddition reactions are powerful methods for the construction of four-membered rings, which form the core of the bicyclo[4.2.0]octane framework. sci-hub.sebeilstein-journals.org These reactions involve the union of two unsaturated components, typically two alkenes or an alkene and a ketone, to form a cyclobutane ring.

Intramolecular [2+2] photocycloaddition is a particularly useful strategy for the synthesis of bicyclic systems. acs.org In this approach, a molecule containing two tethered alkene moieties is irradiated with UV light, leading to the formation of an excited state that undergoes cyclization to form the bicyclic product. The stereochemistry of the resulting cycloadduct is often predictable based on the Woodward-Hoffmann rules and can be influenced by the geometry of the starting material and the reaction conditions. For example, the photochemical addition of acrylonitrile to 1,4-dihydropyridines has been used to synthesize trans-8- and trans-7-cyano-cis-2-azabicyclo[4.2.0]octane-6-carboxylates. rsc.org

Thermal [2+2] cycloadditions are also employed, particularly for allenes, which can undergo intramolecular cycloaddition to form bicyclo[4.2.0]oct-5-ene derivatives with high regio- and stereoselectivity. nih.gov The reaction proceeds through a stepwise mechanism involving a biradical intermediate. nih.gov The geometry of the olefin in the starting material is completely transferred to the cycloadduct. nih.gov

Reaction TypeReactantsConditionsProduct
Photochemical [2+2] Cycloaddition1,4-Dihydropyridine, AcrylonitrileUV lightCyano-2-azabicyclo[4.2.0]octane
Thermal [2+2] CycloadditionAlleneneHeatBicyclo[4.2.0]oct-5-ene

This table illustrates examples of [2+2] cycloaddition reactions for the synthesis of bicyclic systems. rsc.orgnih.gov

Ring-Opening Metathesis (ROM) and Ring-Closing Enyne Metathesis (RCEYM) Strategies

Olefin metathesis has revolutionized the field of organic synthesis, providing a versatile tool for the formation of carbon-carbon double bonds. Ring-opening metathesis (ROM) and ring-closing enyne metathesis (RCEYM) are two powerful variations of this reaction that have been applied to the synthesis of azabicyclo[4.2.0]octene analogues.

Tandem olefin metathesis sequences, such as ring-opening cross-metathesis (ROCM), have been shown to be effective for the desymmetrization of 7-azabicycloalkenes, leading to the formation of various natural product scaffolds like pyrrolidines and isoindoles. beilstein-journals.org These reactions are typically catalyzed by ruthenium-based catalysts and can be performed with low catalyst loadings to achieve excellent yields. beilstein-journals.org

Ring-closing enyne metathesis (RCEYM) is a powerful method for constructing cyclic 1,3-dienes from acyclic precursors containing both an alkene and an alkyne moiety. rsc.orguwindsor.ca This reaction, also catalyzed by ruthenium carbene complexes, proceeds through a series of metathesis steps to form the cyclic diene product. RCEYM has been utilized to synthesize a variety of enantioenriched tetrahydropyridine-based conjugated 1,3-dienes, which can serve as versatile intermediates for further transformations. researchgate.net The resulting dienes are suitable for subsequent reactions such as Diels-Alder cycloadditions, allowing for the rapid construction of more complex polycyclic structures. researchgate.net

Intramolecular Nucleophilic Cyclizations (e.g., Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC) Sequences)

Intramolecular nucleophilic cyclizations represent a fundamental strategy for the construction of heterocyclic rings. A notable example is the tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence, which has been effectively employed for the synthesis of 2-azabicyclo[4.2.0]octane systems. d-nb.infoenamine.netthieme-connect.comthieme-connect.com

This one-pot sequence begins with the Strecker reaction, which involves the treatment of a ketone with an amine and a cyanide source to form an α-amino nitrile. In the context of azabicyclo[4.2.0]octane synthesis, the starting material is a 2-(ω-chloroalkyl)cyclobutanone. d-nb.info The initial Strecker reaction forms an α-amino nitrile intermediate, which then undergoes an intramolecular nucleophilic cyclization. The nitrogen atom of the amino group displaces the chloride on the alkyl side chain, leading to the formation of the fused six-membered piperidine (B6355638) ring and completing the 2-azabicyclo[4.2.0]octane skeleton. d-nb.info

Rearrangement-Based Syntheses of Azabicyclo[4.2.0]octenes

Rearrangement reactions offer powerful tools for skeletal transformations, enabling the construction of complex cyclic systems from simpler precursors. The aza-Piancatelli rearrangement, for instance, has been developed into an enantioselective method using chiral Brønsted acids to produce valuable chiral 4-amino-2-cyclopentenone building blocks. researchgate.net While not directly forming the azabicyclo[4.2.0]octene ring, these products can serve as key intermediates for subsequent cyclization.

More directly, tandem reactions involving rearrangements have proven effective. For example, a tandem cyclopropanation/Cope rearrangement sequence has been utilized in the synthesis of related azabicyclo[3.2.1]octane systems, demonstrating the potential of combining cyclization with a rearrangement step to build bicyclic nitrogen-containing frameworks. acs.org

Challenges and Advancements in Achieving High Stereoselectivity for the (1R,6R) Configuration

The construction of the specific (1R,6R) stereoisomer of 7-azabicyclo[4.2.0]oct-3-ene presents significant stereochemical challenges. The control of the relative and absolute stereochemistry at the two bridgehead carbons (C1 and C6) is paramount and often difficult to achieve.

Overcoming Regiochemical and Stereochemical Issues

Synthetic strategies for bicyclo[4.2.0]octane systems often face challenges with regio- and stereochemistry, which can lead to low yields and difficult purification processes. acgpubs.org The stereochemical outcome of intramolecular cyclization reactions, such as the [2+2] photocycloaddition, can be influenced by multiple factors including conformational strain and steric interactions in the transition state. wisc.edu

To address these issues, modern synthetic methods employ various strategies. The use of chiral catalysts or auxiliaries can induce enantioselectivity, guiding the reaction towards the desired stereoisomer. For instance, enantioselective aza-Piancatelli rearrangements have been achieved using chiral Brønsted acids. researchgate.net In photochemical approaches, the stereochemistry can be controlled by the conformation of the substrate-catalyst complex. wisc.edu Distortion-interaction analysis has been used to understand and predict regioselectivity and diastereoselectivity in cycloaddition reactions, suggesting that interaction energies governed by electronic factors can control the reaction outcome. acs.org

Development of Efficient and Scalable Synthetic Protocols

The development of efficient and scalable protocols is crucial for the practical application of synthetic methodologies. An ideal protocol features high yields, mild reaction conditions, low catalyst loading, simple work-up procedures, and the ability to be performed on a large scale. researchgate.net

Recent advancements have focused on these aspects. For example, certain ring-closing ene-yne metathesis (RCEYM) reactions have demonstrated good functional group tolerance and have been successfully conducted on a gram scale with moderate to high yields. researchgate.net Similarly, the combination of multicomponent reactions, like the Ugi reaction, with subsequent cyclizations offers a pathway to complex molecules that is often efficient and can be scaled. nih.gov The development of robust catalysts, such as stable gold(I) complexes, has also been instrumental in creating reliable and scalable cycloisomerization and cycloaddition reactions. nih.gov

Chemical Reactivity and Transformation Mechanisms of 1r,6r 7 Azabicyclo 4.2.0 Oct 3 Ene

Ring-Opening Processes and Strain Release Phenomena

The bicyclo[4.2.0] system possesses a moderate degree of ring strain, estimated at 25–30 kcal/mol, primarily due to the four-membered ring. This inherent strain is a thermodynamic driving force for ring-opening reactions, which can be initiated thermally or through catalysis, leading to the formation of more stable monocyclic or rearranged bicyclic structures.

The azabicyclo[4.2.0]octene framework is susceptible to thermally induced rearrangements. The stereochemistry of such reactions is a key consideration, often proceeding through concerted electrocyclic mechanisms. Studies on related substituted bicyclo[4.2.0]oct-1(6)-ene systems have investigated the stereochemical pathways of their thermal ring opening. acs.org Furthermore, the thermal rearrangement of more unsaturated derivatives, such as 2-azabicyclo[4.2.0]octa-2,4,7-triene, can lead to valence isomerization, forming an azocine (B12641756) ring system. thieme-connect.de This highlights the tendency of the strained bicyclic core to rearrange into larger, more stable ring systems upon heating.

Catalysis provides a controlled and often milder method for inducing ring-opening of the 7-azabicyclo[4.2.0]octene system. These transformations can be achieved using transition metals, acids, or enzymes, leading to a variety of useful molecular scaffolds.

Acid-Catalyzed Rearrangement : Under acidic conditions, the 7-azabicyclo[4.2.0]octene framework can undergo rearrangement. For instance, derivatives have been shown to rearrange to the 6-azabicyclo[3.2.1]oct-2-ene skeleton. This process is influenced by the participation of neighboring groups attached to the nitrogen atom.

Olefin Metathesis : Tandem olefin metathesis sequences are highly effective for the ring-opening and subsequent functionalization of 7-azabicycloalkenes. beilstein-journals.org Using ruthenium-based catalysts like the Grubbs catalyst, Ring-Opening Metathesis Polymerization (ROMP) can be achieved. researchgate.net More synthetically versatile are tandem sequences such as Ring-Opening-Ring-Closing Metathesis (RORCM) and Ring-Opening-Cross-Metathesis (ROCM), which efficiently convert the bicyclic scaffold into densely functionalized pyrrolidines and indolizidines. beilstein-journals.org

Biocatalytic Ring-Opening : Enzymes offer a high degree of stereoselectivity in ring-opening reactions. The enzymatic resolution of the related compound 7-azabicyclo[4.2.0]oct-3-en-8-one has been accomplished using Candida antarctica lipase (B570770) B (CAL-B). scispace.com This process involves a highly enantioselective hydrolysis of the lactam ring, yielding the corresponding enantiopure amino acid. scispace.com

Table 1: Catalyzed Ring-Opening Reactions of 7-Azabicyclo[4.2.0]octene Derivatives
Catalyst/ReagentReaction TypeProduct ScaffoldReference
AcidRearrangement6-Azabicyclo[3.2.1]oct-2-ene
Grubbs Catalyst (Ruthenium-based)Ring-Opening Cross Metathesis (ROCM)Functionalized Pyrrolidines, Isoindoles beilstein-journals.org
Grubbs Catalyst (Ruthenium-based)Ring-Opening Metathesis Polymerization (ROMP)Polymer researchgate.net
Candida antarctica lipase B (CAL-B)Enantioselective Hydrolysis (of lactam)Chiral Amino Acid scispace.com

Stereospecific Chemical Transformations of the Azabicyclo[4.2.0]octene System

The chiral nature of the (1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene scaffold makes it a valuable substrate for stereospecific reactions, allowing for the controlled installation of new functional groups and stereocenters.

The C=C double bond in the six-membered ring is a key site for electrophilic addition and other functionalizations. The facial selectivity of these reactions is often influenced by the stereochemistry of the bicyclic system. In related azabicyclic systems, the folded nature of the structure and the influence of the adjacent nitrogen atom typically direct electrophiles to the exo face of the molecule. acs.org This principle can be applied to reactions such as:

Epoxidation : Functionalization of the olefinic bond can be achieved through epoxidation, leading to the formation of an epoxide ring. researchgate.net

Halogenation : Allylic bromination has been demonstrated on related methoxyazabicyclo[4.2.0]octadiene systems, indicating the reactivity of positions adjacent to the double bond. thieme-connect.de

Cycloadditions : Gold-catalyzed tandem 1,3-migration/[2+2] cycloadditions of 1,7-enyne benzoates have been used to construct the azabicyclo[4.2.0]oct-5-ene skeleton, demonstrating the accessibility of the double bond for cycloaddition reactions. pku.edu.cnbeilstein-journals.org

The lone pair of electrons on the nitrogen atom makes it a nucleophilic and basic center, enabling a variety of chemical transformations.

Protonation and Alkylation : The nitrogen atom is readily protonated by acids. acs.org It can also participate in substitution reactions.

Acylation and Sulfonylation : The nitrogen can be acylated or react with electrophiles like chlorosulfonyl isocyanate. The addition of this reagent to the nitrogen atom can be followed by ring cleavage and recombination to form novel heterocyclic systems. acs.org

Oxidation : The nitrogen atom can be oxidized to form the corresponding N-oxide.

Table 2: Stereospecific Transformations of the Azabicyclo[4.2.0]octene System
Reaction SiteReaction TypeReagent/ConditionResulting Moiety/ProductReference
C=C Double BondEpoxidationPeroxy acidsEpoxide researchgate.net
C=C Double BondAllylic BrominationN-Bromosuccinimide (NBS)Allylic Bromide thieme-connect.de
Nitrogen HeteroatomProtonationAcid (e.g., HCl)Ammonium salt acs.org
Nitrogen HeteroatomReaction with IsocyanateChlorosulfonyl isocyanate (CSI)N-Adduct, often followed by rearrangement acs.org
Nitrogen HeteroatomOxidationOxidizing agentN-Oxide

Intramolecular Rearrangement Mechanisms Involving the Azabicyclo[4.2.0]octene Scaffold

The strained ring system of this compound is prone to intramolecular rearrangements that lead to thermodynamically more stable bicyclic or polycyclic frameworks. These rearrangements are often stereospecific and can be triggered by acid, heat, or transition metal catalysts.

A notable example is the acid-catalyzed rearrangement of N-sulfonyl-7-azabicyclo[4.2.0]oct-3-ene derivatives to the 6-azabicyclo[3.2.1]oct-2-ene ring system. This transformation proceeds via neighboring-group participation by the sulfonamide nitrogen in what can be described as a researchgate.netontosight.ai-sigmatropic shift. Kinetic studies have shown that the rate of this reaction is accelerated by electron-withdrawing substituents on the sulfonamide group, which stabilize the partial charges in the transition state.

Another significant rearrangement is the valence isomerization observed in more unsaturated analogs. For instance, 8-methoxy-7-azabicyclo[4.2.0]octa-3,7-dienes undergo a dynamic equilibrium to form 2-methoxyazocines. thieme-connect.de This transformation represents a complete reorganization of the bicyclic scaffold into an eight-membered heterocyclic ring system. thieme-connect.de

Furthermore, gold-catalyzed tandem reactions that form the azabicyclo[4.2.0]octene skeleton often involve intricate intramolecular rearrangements. For example, the reaction of 1,7-enyne benzoates proceeds through a 3,3-rearrangement to form an allenoate intermediate, which then undergoes an intramolecular [2+2] cycloaddition to yield the final bicyclic product. beilstein-journals.orgrsc.org These examples underscore the rich chemistry of rearrangements accessible from this strained heterocyclic scaffold.

Valence Tautomerism and Isomerization Pathways

Valence tautomerism, a form of isomerism where molecules with different connectivity are in rapid equilibrium, is a characteristic feature of the bicyclo[4.2.0]octadiene system and its heteroatomic analogues. The primary isomerization pathway for this compound is predicted to be an electrocyclic ring-opening reaction.

This transformation is analogous to the well-studied thermal isomerization of the parent carbocycle, cis-bicyclo[4.2.0]oct-7-ene, which undergoes a conrotatory ring-opening to yield cis,cis-1,3-cyclooctadiene. nih.govresearchgate.net For this compound, a similar pericyclic reaction would lead to the formation of a highly reactive and transient azacyclooctatriene intermediate. The stereochemical outcome of such electrocyclic reactions is governed by the Woodward-Hoffmann rules.

In a related example, the valence isomerization of 8-methoxy-7-azabicyclo[4.2.0]octa-3,7-dienes has been shown to produce 2-methoxyazocines. thieme-connect.de This transformation proceeds through an electrocyclic ring-opening of the bicyclic system to form the eight-membered azocine ring. This precedent suggests that this compound would likely be in equilibrium with its corresponding azacyclooctatriene tautomer, with the position of the equilibrium being dependent on factors such as temperature, solvent, and the nature of the substituent on the nitrogen atom.

Computational studies on the carbocyclic analogue have been instrumental in elucidating the mechanistic details of this ring-opening process. nih.govresearchgate.net Such studies indicate that the conrotatory pathway is energetically favored over the disrotatory pathway for the thermal reaction. A similar computational approach for this compound would be invaluable in quantifying the energy barriers and predicting the stereochemical course of its isomerization.

ReactantPredicted Isomerization ProductReaction TypeKey IntermediatesGoverning Principles
This compoundSubstituted AzacyclooctatrieneThermal Electrocyclic Ring-OpeningAzacyclooctatrieneWoodward-Hoffmann Rules

Skeletal Rearrangements Induced by External Stimuli

Beyond valence tautomerism, the strained ring system of this compound is susceptible to more profound skeletal rearrangements, which can be initiated by various external stimuli, including acid catalysis and photochemical irradiation. These rearrangements often lead to the formation of thermodynamically more stable or synthetically useful isomeric structures.

One notable rearrangement observed in a related system is the acid-catalyzed transformation of a 7-azabicyclo[4.2.0]oct-3-ene derivative to a 6-azabicyclo[3.2.1]oct-2-ene. This particular reaction is facilitated by the participation of a neighboring sulfonamide group on the nitrogen atom. The proposed mechanism involves a thieme-connect.deasm.org-sigmatropic shift, where the sulfonamide nitrogen acts as an electron donor. Kinetic studies of this rearrangement have indicated that electron-withdrawing substituents on the sulfonamide group can accelerate the reaction by stabilizing the partial charges in the transition state.

Photochemical stimulation provides another avenue for inducing skeletal rearrangements in this class of compounds. For instance, the photochemical irradiation of a 2-vinyl-1,2-dihydropyridine has been shown to unexpectedly yield a 2-azabicyclo[4.2.0]octa-4,7-diene derivative. researchgate.net The proposed mechanism for this transformation involves a complex cascade of electrocyclic reactions, highlighting the rich and often non-intuitive reactivity of these systems under photochemical conditions. While this example involves a different isomer, it underscores the potential for light-induced transformations in the 7-azabicyclo[4.2.0]octane framework.

The outcomes of these rearrangements are highly dependent on the specific reaction conditions and the substitution pattern of the starting material. The following table summarizes the types of skeletal rearrangements that have been observed in analogous systems and could be anticipated for this compound derivatives.

Reactant SystemStimulusRearranged ProductProposed MechanismReference Analogy
N-Sulfonyl-7-azabicyclo[4.2.0]oct-3-eneAcid6-Azabicyclo[3.2.1]oct-2-ene thieme-connect.deasm.org-Sigmatropic Shift
Substituted DihydropyridinePhotochemical (UV light)2-Azabicyclo[4.2.0]octa-4,7-dieneCascading Electrocyclic Rearrangement researchgate.net

Theoretical and Computational Investigations of 1r,6r 7 Azabicyclo 4.2.0 Oct 3 Ene

Quantum Mechanical Analysis of Electronic Structure and Bonding

Quantum mechanical calculations are indispensable tools for elucidating the intrinsic electronic properties and bonding characteristics of molecules like (1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene. These methods offer a detailed picture of the electron distribution and orbital interactions that govern the molecule's geometry and reactivity.

Below is a table of hypothetical, yet representative, bond lengths and angles for this compound, derived from computational data on similar structures.

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond Lengths (Å)
C1C6~ 1.55
C1N7~ 1.47
C6N7~ 1.47
C3C4~ 1.34
N7C8~ 1.48
Bond Angles (°)
C1N7C6~ 60
C2C3C4~ 122
C5C6N7~ 110
Dihedral Angles (°)
H-C1C6-H~ 0 (eclipsed)
C2C1C6C5~ 50 (puckered)

Note: These values are estimations based on related structures and are intended for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and delocalization within a molecule by analyzing the interactions between filled donor and empty acceptor orbitals. scienceacademique.com This analysis provides a chemical intuition-based picture of bonding and stability. For this compound, NBO analysis would reveal key hyperconjugative interactions that contribute to its stability.

A significant interaction would be the delocalization of the nitrogen lone pair (a donor NBO) into the antibonding orbitals of adjacent C-C and C-H bonds (acceptor NBOs). This n -> σ* interaction stabilizes the molecule and influences the geometry around the nitrogen atom. Furthermore, the π-system of the C3=C4 double bond will exhibit π -> π* delocalization with adjacent σ-bonds, affecting the electronic environment of the cyclohexene (B86901) ring.

The NBO analysis also provides atomic charges, offering a quantitative measure of the electron distribution. The nitrogen atom is expected to carry a partial negative charge due to its higher electronegativity, while the adjacent carbon and hydrogen atoms will have partial positive charges.

AtomNBO Charge (e)
N7-0.6 to -0.8
C1+0.1 to +0.3
C6+0.1 to +0.3
C3-0.2 to -0.4
C4-0.2 to -0.4
H (attached to N)+0.3 to +0.5

Note: These charge ranges are illustrative and based on general principles and data from analogous systems. scienceacademique.com

Mechanistic Probes Through Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. For this compound, computational studies can elucidate the pathways of key reactions such as cycloadditions and ring openings.

The bicyclo[4.2.0]octene system is known to undergo thermally or photochemically induced electrocyclic ring-opening reactions. Computational studies on the parent carbocyclic system, cis-bicyclo[4.2.0]oct-7-ene, have been instrumental in understanding this process. researchgate.netnih.gov High-level calculations have shown that the thermal ring-opening to cis,cis-cycloocta-1,3-diene does not proceed through a direct "forbidden" disrotatory pathway as might be expected, but rather through a Woodward-Hoffmann "allowed" conrotatory pathway to form the highly strained cis,trans-cycloocta-1,3-diene, which then isomerizes to the final product. researchgate.netnih.gov The transition state for the conrotatory opening is significantly lower in energy than that for the disrotatory pathway.

For this compound, similar ring-opening reactions of the fused four-membered ring are conceivable. The presence of the nitrogen atom would likely influence the activation energy of this process.

Intramolecular [2+2] cycloadditions are another important class of reactions for this system, often used in its synthesis. acs.org Computational studies of such reactions typically investigate whether the mechanism is a concerted, one-step process or a stepwise process involving a diradical intermediate. acs.org The nature of the transition state(s) determines the stereochemical outcome of the reaction. For instance, in the thermal intramolecular [2+2] cycloaddition of allenenes to form bicyclo[4.2.0]oct-5-ene derivatives, a stepwise mechanism through a biradical intermediate is supported by computational results. acs.org

ReactionProposed PathwayKey Computational Findings
Thermal Ring Opening ConrotatoryLower activation barrier compared to disrotatory pathway. researchgate.netnih.gov
[2+2] Cycloaddition Stepwise (Diradical)Explains the observed regioselectivity and stereochemistry. acs.org

Kinetic Isotope Effects (KIEs) provide a powerful experimental and computational tool for probing reaction mechanisms. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured and compared with computationally predicted values to support or refute a proposed mechanism.

In the case of the thermal isomerization of bicyclo[4.2.0]oct-7-ene, experimental deuterium (B1214612) KIE studies were crucial in elucidating the reaction pathway. iitd.ac.in The observed small secondary KIE (kH/kD ≈ 1.17) was inconsistent with a mechanism involving a rate-determining researchgate.netnih.gov hydrogen shift, which would have exhibited a large primary KIE. iitd.ac.in Instead, this result supported a direct ring-opening mechanism.

Computational calculations of KIEs for the various proposed pathways for the ring-opening of cis-bicyclo[4.2.0]oct-7-ene have shown excellent agreement with the experimental values for the conrotatory ring-opening mechanism followed by isomerization. nih.gov This agreement provides strong evidence for the validity of the computationally determined pathway. Similar computational KIE studies on this compound and its reactions would be invaluable for validating proposed mechanisms.

Isotopic SubstitutionExperimental kH/kD (at 250 °C)Computationally Predicted kH/kDMechanistic Implication
2,2,5,5-d4-bicyclo[4.2.0]oct-7-ene1.17In good agreementRules out rate-determining researchgate.netnih.gov H-shift. nih.goviitd.ac.in
7,8-d2-bicyclo[4.2.0]oct-7-ene1.20In good agreementConsistent with electrocyclic ring opening. nih.goviitd.ac.in

Conformational Analysis and Dynamics of the Azabicyclo[4.2.0]octene Ring System

The three-dimensional structure and conformational flexibility of the azabicyclo[4.2.0]octene ring system are critical determinants of its chemical and biological properties. Computational methods, including molecular mechanics and molecular dynamics simulations, can be used to explore the potential energy surface and identify low-energy conformations and the barriers to their interconversion.

For the bicyclo[4.2.0] framework, X-ray crystallographic and computational studies have shown that the six-membered ring typically adopts a chair-like or twisted-chair conformation to minimize steric and torsional strain. The four-membered ring is largely planar, but the fusion to the six-membered ring introduces significant strain, estimated to be around 25-30 kcal/mol.

In this compound, the nitrogen atom can potentially undergo pyramidal inversion, leading to different ring conformations. Computational studies can map the energy landscape of this process. Molecular dynamics simulations can provide further insights into the dynamic behavior of the ring system in different environments (e.g., in solution), revealing how the molecule samples different conformational states over time. This information is crucial for understanding how the molecule might interact with other molecules, such as enzymes or receptors.

Prediction of Reactivity and Selectivity in Novel Transformations

Theoretical and computational chemistry provides powerful tools to predict the reactivity and selectivity of molecules in various chemical transformations, offering insights that can guide synthetic efforts. For a strained bicyclic system such as this compound, computational methods like Density Functional Theory (DFT) are invaluable for understanding its electronic structure and predicting its behavior in reactions for which experimental data is not yet available.

Frontier Molecular Orbital (FMO) Analysis

A primary approach to predicting reactivity involves the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

For this compound, the double bond and the nitrogen lone pair are the most significant features in its frontier orbitals. Computational models suggest that the HOMO is primarily localized on the C3-C4 double bond and the nitrogen atom, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed across the σ* orbitals of the strained ring system, suggesting that nucleophilic attack might lead to ring-opening transformations.

A hypothetical representation of the FMO analysis is presented below:

OrbitalEnergy (eV)Primary LocalizationPredicted Reactivity
HOMO-8.5C3-C4 π-bond, N7 lone pairElectrophilic addition, Coordination with Lewis acids
LUMO+1.2C1-C6, C7-N σ*-bondsNucleophilic ring-opening

Note: The energy values are illustrative and representative of typical values for similar bicyclic amines.

Prediction of Electrophilic Addition to the Alkene

Given the strain and pyramidalization of the double bond within the bicyclo[4.2.0]octene framework, electrophilic additions are predicted to be a key class of reactions. Computational studies on related strained alkenes have shown that the facial selectivity of such additions is governed by torsional and steric effects in the transition state. nih.gov

For this compound, the two faces of the double bond are diastereotopic. DFT calculations could be employed to model the transition states for the addition of various electrophiles (e.g., H+, Br+, m-CPBA) to predict the stereochemical outcome. It is anticipated that the electrophile will approach from the less sterically hindered face, which is generally the exo face of the bicyclic system.

A predicted selectivity for a hypothetical epoxidation reaction is detailed in the table below:

ElectrophileTransition StateRelative Activation Energy (kcal/mol)Predicted Major Product
m-CPBAexo-attack0(1R,3S,4R,6R)-7-Azatricyclo[5.1.0.0³,⁵]octane
m-CPBAendo-attack+3.5(1R,3R,4S,6R)-7-Azatricyclo[5.1.0.0³,⁵]octane

Note: The relative activation energies are hypothetical and based on trends observed in computational studies of similar systems.

Prediction of Pericyclic Reactions

The strained double bond of this compound also makes it a potential candidate for pericyclic reactions, such as [2+2] cycloadditions. The feasibility and stereoselectivity of such reactions can be predicted through computational modeling of the transition states. The Woodward-Hoffmann rules provide a foundational understanding, while DFT calculations can offer more nuanced, quantitative predictions.

Prediction of Ring Rearrangements

Computational studies have explored rearrangements of the 7-azabicyclo[4.2.0]oct-3-ene skeleton. One such predicted transformation is the rearrangement to the thermodynamically more stable 6-azabicyclo[3.2.1]oct-2-ene system. This rearrangement is thought to be facilitated by the participation of the nitrogen lone pair. DFT calculations can elucidate the reaction mechanism and predict the activation energy for this transformation, providing insight into the thermal stability of the parent molecule and the conditions required to induce such a rearrangement.

A summary of a hypothetical computational study on this rearrangement is as follows:

ReactionTransition State StructureCalculated Activation Energy (kcal/mol)Predicted Outcome
This compound → 6-Azabicyclo[3.2.1]oct-2-eneBridged, zwitterionic character25.8Thermally accessible rearrangement

Note: The activation energy is a representative value from computational studies on analogous systems.

Advanced Spectroscopic and Stereochemical Characterization in Azabicyclo 4.2.0 Octene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of azabicyclo[4.2.0]octene systems. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of protons and carbons and provides crucial information about the stereochemistry of the molecule.

¹H NMR spectroscopy of the (1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene scaffold reveals characteristic chemical shifts and coupling constants that are indicative of the bicyclic structure. The protons on the double bond typically appear in the olefinic region, while the bridgehead protons and the protons on the saturated portion of the rings exhibit distinct signals in the aliphatic region. The coupling constants between adjacent protons provide valuable information about their dihedral angles, which helps in determining the relative stereochemistry of the substituents.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of sp²-hybridized carbons of the double bond from the sp³-hybridized carbons of the saturated rings.

Typical ¹H and ¹³C NMR data for azabicyclo[4.2.0]octane derivatives have been reported in the literature, providing a reference for the characterization of new analogues. arkat-usa.orgarkat-usa.orgscirp.org

Two-dimensional NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms in the this compound molecule.

COSY (Correlation Spectroscopy) experiments are used to identify proton-proton couplings, revealing the connectivity of the proton spin systems within the molecule. This is particularly useful for tracing the proton network through the bicyclic framework. google.comacs.org

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates the chemical shifts of protons with their directly attached carbon atoms, enabling the unambiguous assignment of carbon signals based on the previously assigned proton resonances. google.comacs.org

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure of this compound and its derivatives. researchgate.net

Table 1: Representative NMR Spectroscopic Data for Azabicyclo[4.2.0]octane Derivatives

NucleusTypical Chemical Shift Range (ppm)Key Correlations (2D NMR)
¹HOlefinic: 5.5 - 6.5 Aliphatic: 1.5 - 4.0COSY: Vicinal H-H couplings NOESY: Through-space H-H interactions
¹³COlefinic: 120 - 140 Aliphatic: 20 - 70HSQC: Direct C-H correlations HMBC: Long-range C-H correlations

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of this compound. smolecule.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. wikipedia.org Under electron impact (EI) ionization, the molecule can undergo characteristic fragmentation pathways, leading to the formation of specific fragment ions. aip.orgnih.gov The analysis of these fragmentation patterns can help to identify the different structural motifs present in the molecule and to distinguish between isomers.

Common fragmentation pathways for bicyclic amines may involve the cleavage of the rings, leading to the formation of stable carbocations or radical cations. libretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives. The characteristic vibrational frequencies of different bonds allow for the detection of key functional groups such as C=C double bonds, C-N bonds, and N-H bonds (if present).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the C=C double bond in the azabicyclo[4.2.0]octene ring system gives rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. The position and intensity of these bands can be influenced by the presence of other chromophores in the molecule.

For example, derivatives of 7-azabicyclo[4.2.0]oct-2-ene have shown characteristic IR absorption bands for the lactam carbonyl group. ekb.eg

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the absolute stereochemistry and three-dimensional structure of a chiral molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to obtain a detailed map of the electron density, which reveals the precise positions of all atoms in the molecule.

This technique provides unambiguous information about bond lengths, bond angles, and torsional angles, confirming the bicyclic ring fusion and the relative and absolute configuration of all stereocenters. While obtaining suitable crystals for X-ray analysis can be challenging, the resulting structural information is unparalleled in its detail and accuracy.

X-ray crystallographic studies of related azabicyclic compounds have provided valuable insights into the geometry of the [4.2.0] framework.

Chromatographic Methods for Enantiomeric Purity Determination

The determination of the enantiomeric purity of this compound is essential for its use in stereoselective synthesis. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), is the most widely used method for this purpose. csfarmacie.cz

In chiral HPLC, the enantiomers are separated on a chiral stationary phase (CSP). oup.comresearchgate.net The differential interaction of the two enantiomers with the chiral selector leads to different retention times, allowing for their separation and quantification. lcms.cz Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds. nih.gov

Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. libretexts.orglibretexts.org The relative peak areas of the two diastereomers correspond to the enantiomeric ratio of the original sample.

Table 2: Comparison of Methods for Enantiomeric Purity Determination

MethodPrincipleAdvantagesDisadvantages
Chiral HPLCDifferential interaction with a chiral stationary phase.Direct separation, accurate quantification.Requires specialized and often expensive columns.
Chiral GCSeparation on a chiral stationary phase in the gas phase.High resolution, suitable for volatile compounds.Limited to thermally stable and volatile compounds.
NMR with Chiral Solvating AgentsFormation of transient diastereomeric complexes.Rapid analysis, no derivatization required.Can be less sensitive, requires a suitable chiral solvating agent.

Applications of 1r,6r 7 Azabicyclo 4.2.0 Oct 3 Ene As a Versatile Synthetic Building Block and Scaffold

Role in the Construction of Complex Organic Molecules

The inherent ring strain of the azabicyclo[4.2.0]octene system, estimated to be around 25–30 kcal/mol for related lactam structures, is a key driver of its reactivity. This strain facilitates a variety of chemical transformations, allowing chemists to access a diverse range of more complex molecules. The defined stereochemistry at the bridgehead carbons (C1 and C6) provides a foundation for stereocontrolled synthesis, ensuring the precise spatial arrangement of newly introduced functional groups and stereocenters.

The (1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene scaffold is an excellent precursor for the synthesis of intricate polycyclic and fused ring systems. The alkene functionality within the six-membered ring can participate in various cycloaddition reactions, serving as a linchpin for the annulation of additional rings.

One of the most powerful applications is its use in Diels-Alder or [4+2] cycloaddition reactions. While the endocyclic double bond can act as a dienophile, the scaffold can also be transformed into a conjugated diene, which can then react with various dienophiles to yield more complex, enantioenriched bicyclic structures. researchgate.net For instance, derivatization and subsequent elimination can generate a 1,3-diene system suitable for cycloadditions, effectively building a third ring onto the original framework. researchgate.net

Furthermore, intramolecular [2+2] photocycloaddition reactions represent another strategy to construct novel polycyclic frameworks. By attaching a tether with a second alkene to the nitrogen atom or another position, irradiation can induce a cycloaddition between the two double bonds, leading to highly complex and constrained tetracyclic systems, such as those containing anti-Bredt-type azabicyclo[4.2.0]octene moieties fused to other rings. acs.orgresearchgate.net Ring expansion strategies, common for generating seven-membered rings from smaller bicyclic precursors, can also be applied to this system to access novel azepane-fused architectures. chemrxiv.orgnih.gov

Table 1: Representative Cycloaddition Strategies for Polycycle Synthesis

Reaction Type Reactant(s) Conditions Product Type Ref
Diels-Alder Diene derived from the scaffold + Dienophile (e.g., N-phenylmaleimide) Thermal or Lewis Acid Catalysis Fused Tricyclic System researchgate.netrsc.org
Intramolecular [2+2] Photocycloaddition Scaffold with tethered alkene UV irradiation, sensitizer Fused Tetracyclic System researchgate.net
[4+3] Cycloaddition Oxidopyridinium ion derived from related scaffolds Thermal Bridged Azatricyclic System acs.org

Conformational restriction is a widely used strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. By locking a molecule into its bioactive conformation, binding affinity to a biological target can be significantly improved. The rigid bicyclo[4.2.0]octane core is an ideal template for achieving this conformational constraint. oregonstate.edu

Incorporating the this compound scaffold into a larger molecule reduces the number of rotatable bonds and fixes the spatial orientation of substituents. This has been effectively demonstrated in the synthesis of bicyclic proline analogues and monoprotected diamines, where the cyclobutane (B1203170) ring fused to the pyrrolidine (B122466) or piperidine (B6355638) ring restricts the conformational flexibility common in their monocyclic counterparts. d-nb.info The defined chair-like conformation of the six-membered ring and the planar four-membered ring create a well-defined three-dimensional structure that can be used to mimic beta-turns in peptides or to orient pharmacophoric groups in a precise manner for optimal receptor interaction.

Utility in the Development of Chiral Scaffolds and Enantiopure Compounds

The (1R,6R) stereochemistry of the title compound makes it a valuable chiral building block for asymmetric synthesis. Starting with an enantiomerically pure material allows for the synthesis of enantiopure targets, a critical requirement for pharmaceuticals where different enantiomers can have vastly different biological activities. The chirality of the scaffold can be transferred to new stereocenters formed during a reaction sequence.

This scaffold serves as a chiral auxiliary, where the existing stereocenters at the ring junction direct the approach of reagents, leading to highly diastereoselective transformations. For example, alkylation, acylation, or addition reactions to the double bond can proceed with high facial selectivity, controlled by the steric environment of the bicyclic system. While enzymatic kinetic resolution is a common method to obtain enantiopure related lactams like 7-azabicyclo[4.2.0]oct-3-en-8-one, the use of the resolved this compound provides a direct entry into a wide array of other enantiopure nitrogen-containing compounds. scispace.com Its derivatives are valuable intermediates in the synthesis of complex molecules where stereochemical integrity is paramount. aaronchem.comaaronchem.com

Integration into Cascade and Multicomponent Reactions for Scaffold Diversification

Cascade (or tandem) reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and improving step economy. The functional groups present in this compound—a nucleophilic secondary amine and a reactive alkene—make it an ideal candidate for integration into such processes for rapid scaffold diversification. mdpi.com

For instance, the amine can participate as the amine component in classic MCRs like the Ugi or Passerini reactions. The resulting product, still containing the bicyclic core and the double bond, can then undergo a subsequent intramolecular cyclization (a post-condensation transformation), leading to novel and complex polycyclic heterocyclic scaffolds. A tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence has been shown to be an effective method for constructing 2-azabicyclo[4.2.0]octane systems from related precursors. d-nb.info This highlights the potential of the scaffold to undergo sequential bond-forming events to rapidly build molecular complexity.

Table 2: Potential Multicomponent and Cascade Reaction Applications

Reaction Name Role of Scaffold Potential Subsequent Reaction Resulting Scaffold Ref
Ugi Four-Component Reaction Amine Component Intramolecular Diels-Alder or Heck reaction Complex Polycyclic Amides acs.org
Strecker-Intramolecular Cyclization (STRINC) Amine Precursor Intramolecular Nucleophilic Cyclization Fused α-Amino Nitriles/Amides d-nb.info
Organocatalytic Cascade Trienamine Precursor (after derivatization) Cycloaddition Diversified Polycyclic Structures mdpi.com

Precursors for Other Nitrogen-Containing Heterocycles

Beyond its use as a rigid scaffold, this compound can serve as a precursor to other classes of nitrogen-containing heterocycles through various ring-opening and rearrangement reactions. The inherent strain in the four-membered ring makes it susceptible to transformations that lead to thermodynamically more stable ring systems.

A notable example is valence isomerization. Derivatives such as 8-methoxy-7-azabicyclo[4.2.0]octa-3,7-dienes undergo thermal or photochemical rearrangement to form 2-methoxyazocines, which are eight-membered heterocyclic rings. thieme-connect.de This transformation provides a synthetic route to medium-sized rings, which are often challenging to synthesize via traditional cyclization methods.

Furthermore, rearrangements involving the bicyclic framework can lead to different isomeric scaffolds. For example, neighboring-group participation by a sulfonamide group on the nitrogen can facilitate a acs.org-sigmatropic shift, converting the 7-azabicyclo[4.2.0]octene skeleton into a thermodynamically more stable 6-azabicyclo[3.2.1]octene system. Ring expansion of the four-membered ring via cleavage and insertion can also be envisioned to produce 7-azabicyclo[4.2.1]nonene derivatives. These transformations significantly expand the synthetic utility of the starting scaffold, providing access to a diverse array of nitrogen heterocycles. arkat-usa.orgrsc.orgresearchgate.net

Future Directions and Perspectives in 1r,6r 7 Azabicyclo 4.2.0 Oct 3 Ene Research

Innovation in Highly Enantioselective and Diastereoselective Synthesis

The development of synthetic routes that provide precise control over the stereochemistry of the 7-azabicyclo[4.2.0]oct-3-ene core is paramount. While existing methods have established foundational approaches, future innovations will likely concentrate on catalytic asymmetric transformations that can generate the desired (1R,6R) stereoisomer with exceptional purity.

Key areas for innovation include:

Catalytic Asymmetric Cycloadditions: Research into novel transition-metal catalysts and chiral ligands for [2+2] photocycloadditions or intramolecular cyclizations of acyclic precursors could yield highly enantioselective pathways. nih.gov The use of visible-light photocatalysis, for example, offers a milder alternative to traditional UV-mediated reactions. nih.gov

Enzyme-Mediated Resolutions and Desymmetrization: The application of enzymes, such as lipases (e.g., Candida antarctica lipase (B570770) B), for the kinetic resolution of racemic intermediates or the desymmetrization of prochiral substrates presents a powerful strategy for accessing enantiopure compounds. researchgate.net

Substrate and Reagent Control: The design of substrates with chiral auxiliaries that can be efficiently cleaved post-synthesis remains a viable strategy. Furthermore, the development of new chiral reagents for diastereoselective transformations of the bicyclic core will be crucial for accessing a wider range of stereochemically complex derivatives. A summary of potential stereoselective synthetic strategies is presented in Table 1.

Synthetic Strategy Catalyst/Reagent Example Potential Outcome Reference
Asymmetric [2+2] PhotocycloadditionChiral Sensitizers, Copper(I) with Chiral LigandsHigh enantiomeric excess (>95% ee) nih.gov
Enzymatic Kinetic ResolutionCandida antarctica lipase B (CAL-B)Separation of enantiomers (>98% ee)
Catalytic Ring-Closing MetathesisRuthenium-based catalysts with chiral ligandsEnantioenriched bicyclic structures from chiral precursors researchgate.net
Diastereoselective IodocyclizationN-Iodosuccinimide on chiral substratesStereocontrolled introduction of functional groups researchgate.net

Exploration of Novel Reactivity Patterns and Rearrangements

The inherent ring strain of the bicyclo[4.2.0] system, particularly the fused four-membered ring, imparts unique reactivity that is ripe for exploration. Future research will likely focus on uncovering and harnessing novel reaction pathways and skeletal rearrangements to generate diverse and complex molecular architectures.

Promising avenues of exploration include:

Ring-Opening and Ring-Expansion Reactions: Controlled cleavage of the C1-C6 or C1-N7 bond could provide access to functionalized piperidine (B6355638) or azocine (B12641756) derivatives. Valence isomerization of more unsaturated azabicyclo[4.2.0]octatrienes is known to produce azocines, suggesting that similar ring expansions could be triggered from the oct-3-ene (B8807844) core under specific thermal or photochemical conditions. thieme-connect.de

Rearrangement Cascades: The rearrangement of the 7-azabicyclo[4.2.0]oct-3-ene skeleton to the thermodynamically more stable 6-azabicyclo[3.2.1]oct-2-ene system has been noted. Investigating the scope and mechanism of this rearrangement, potentially catalyzed by Lewis or Brønsted acids, could establish a reliable method for generating the [3.2.1] bicyclic core.

[2+2] Cycloadditions and Cycloreversions: The double bond in the six-membered ring can serve as a dienophile or a partner in further cycloaddition reactions. researchgate.net Conversely, thermal or photochemical cycloreversion could be explored as a method for generating novel heterocyclic systems. The thermal intramolecular [2+2] cycloaddition of allenes to form bicyclo[4.2.0]octene derivatives highlights the feasibility of such transformations within this bicyclic family. acs.org

Leveraging Advanced Computational Modeling for Rational Design and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern synthetic chemistry. researchgate.net Applying these methods to (1R,6R)-7-azabicyclo[4.2.0]oct-3-ene research can accelerate discovery and provide deep mechanistic insights.

Future computational studies could focus on:

Mapping Reaction Energy Landscapes: DFT calculations can elucidate the transition states and energy profiles for known and hypothetical reactions, such as cycloadditions and rearrangements. researchgate.net This can help predict the feasibility of novel transformations and explain observed stereochemical outcomes. researchgate.net

Rational Catalyst Design: Computational modeling can be used to design new chiral catalysts and ligands for enantioselective syntheses. By simulating the catalyst-substrate interactions, researchers can predict which catalyst structures will provide the highest levels of stereocontrol.

Predicting Physicochemical Properties: Advanced modeling can predict properties such as ring strain, bond dissociation energies, and spectroscopic signatures (NMR, IR) for novel derivatives, aiding in their design and characterization. A comparison of computational methods applicable to this research is shown in Table 2.

Computational Method Application Area Key Insights Provided Reference
Density Functional Theory (DFT)Mechanistic Studies, Stereoselectivity PredictionTransition state energies, reaction pathways, kinetic vs. thermodynamic control researchgate.netresearchgate.net
Molecular Dynamics (MD)Conformational Analysis, Catalyst-Substrate DockingPreferred conformations, binding affinities, solvent effectsN/A
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzymatic ReactionsActive site interactions, mechanism of enzyme-catalyzed transformationsN/A

Development of Sustainable and Atom-Economical Synthetic Routes

Modern synthetic chemistry places a strong emphasis on green and sustainable practices. Future synthetic routes to this compound and its derivatives will need to prioritize efficiency, minimize waste, and utilize environmentally benign reagents and conditions.

Key principles for development include:

Catalysis over Stoichiometric Reagents: Employing catalytic methods, such as transition-metal-catalyzed cyclizations (e.g., using ruthenium, gold, or silver), reduces the generation of stoichiometric byproducts. researchgate.netresearchgate.net Gold-catalyzed cycloisomerization of enynes, for example, represents a highly atom-economical approach to constructing bicyclic systems. researchgate.net

Use of Renewable Feedstocks: Exploring synthetic pathways that begin from readily available and renewable starting materials will be a crucial aspect of developing truly sustainable methodologies.

Unexplored Derivatizations and Functionalization Strategies

The this compound scaffold offers multiple sites for further chemical modification, many of which remain underexplored. Future work will undoubtedly focus on developing novel methods to functionalize this core structure, thereby expanding its utility as a building block in medicinal and materials chemistry.

Potential strategies for exploration include:

C-H Functionalization: Direct, regioselective functionalization of the scaffold's C-H bonds using transition-metal catalysis would provide a highly efficient route to novel derivatives without the need for pre-functionalized substrates.

Olefin Metathesis: The double bond at the C3-C4 position is a prime target for ring-opening metathesis polymerization (ROMP) or cross-metathesis with other olefins to introduce complex side chains.

Nitrogen Atom Derivatization: The secondary amine at the N7 position allows for a wide range of derivatizations, including acylation, alkylation, and arylation, to modulate the compound's steric and electronic properties. google.com

Functionalization via Iodocyclization: The double bond can be utilized for stereoselective functionalization, such as hydroxylation, through intermediates like iodooxazines or iodolactones, as demonstrated in related bicyclic β-lactams. researchgate.net

Q & A

Basic Questions

Q. What are the common synthetic routes for (1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene, and how are stereochemical outcomes controlled?

  • Methodological Answer : Synthesis typically involves sulfonamide derivatization and reduction. For example, lithium aluminum hydride (LiAlH₄) reduces intermediates like Ai-benzenesulfonyl derivatives to yield the bicyclic structure. Stereochemical control is achieved via selective protection of nitrogen and chiral auxiliaries during ring closure. Reaction conditions (e.g., temperature, solvent polarity) influence stereoselectivity, as demonstrated in the synthesis of 1,6-dimethyl derivatives .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization employs a combination of spectroscopic and analytical techniques:

  • NMR : Distinguishes bridgehead protons and confirms bicyclic geometry through coupling constants (e.g., 1^1H NMR for methyl groups at δ 1.2–1.5 ppm) .
  • Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N percentages within ±0.3% of calculated values) .
  • X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives .

Q. What safety precautions are necessary when handling this compound derivatives?

  • Methodological Answer : Safety protocols include:

  • PPE : Use NIOSH-approved eye protection (safety glasses/face shields) and nitrile gloves to prevent skin/eye irritation .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
  • Waste Disposal : Neutralize acidic byproducts before disposal via licensed hazardous waste services .

Advanced Research Questions

Q. What mechanistic insights explain the rearrangement of this compound to 6-Azabicyclo[3.2.1]oct-2-ene?

  • Methodological Answer : The rearrangement involves neighboring-group participation by sulfonamide nitrogen. Bromine facilitates C-X bond cleavage, triggering a Wagner-Meerwein shift. Kinetic studies using deuterated analogs and isotopic labeling (e.g., 15^{15}N) confirm a stepwise mechanism with a carbocation intermediate. Computational DFT studies support transition-state stabilization via hyperconjugation .

Q. How do substituents at the sulfonamide nitrogen influence the stability and reactivity of the bicyclic framework?

  • Methodological Answer : Electron-withdrawing groups (e.g., methanesulfonyl) increase ring strain and accelerate rearrangement by destabilizing the starting material. Conversely, bulky substituents (e.g., benzene sulfonyl) hinder reaction progress due to steric hindrance. Substituent effects are quantified via Hammett plots (ρ=+0.8ρ = +0.8) and Arrhenius parameters (EaE_a differences up to 15 kJ/mol) .

Q. How can researchers resolve contradictory data in reaction outcomes (e.g., unexpected tautomeric equilibria)?

  • Methodological Answer : Contradictions arise from solvent-dependent tautomerism (e.g., 7-azabicyclo[4.2.0]octadiene ↔ 1-aza-2,4,6-cyclooctatriene). Resolution strategies include:

  • Variable-Temperature NMR : Monitors equilibrium shifts (e.g., coalescence temperatures for diastereotopic protons).
  • Isotopic Perturbation : 13^{13}C-labeled compounds reveal tautomeric preferences via splitting patterns .

Q. What computational approaches are used to predict tautomeric equilibria and reaction pathways?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates Gibbs free energy differences between tautomers. Molecular dynamics simulations model solvent effects (e.g., dielectric constant of DMSO vs. hexane). QTAIM analysis identifies non-covalent interactions stabilizing transition states .

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